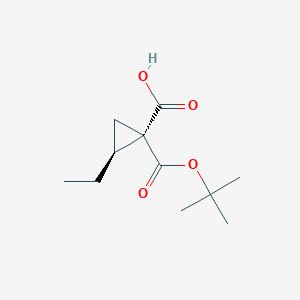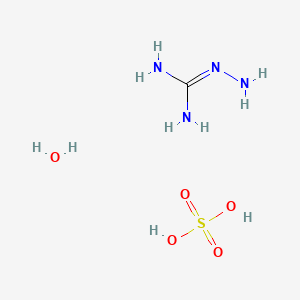
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two trifluoromethylsulfanyl groups attached to an ethyl chain, which is further connected to a dimethylammonium chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride typically involves the reaction of dimethylamine with 2-chloroethyl trifluoromethyl sulfide under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production quality. Additionally, advanced purification techniques, such as distillation and crystallization, are employed to achieve the required purity standards for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the trifluoromethylsulfanyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ethyl chloride moiety, where nucleophiles like hydroxide ions or amines replace the chloride ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved products with reduced sulfur groups
Substitution: Hydroxylated or aminated derivatives
Applications De Recherche Scientifique
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride involves its interaction with molecular targets through its trifluoromethylsulfanyl groups. These groups can form strong interactions with biological macromolecules, such as proteins and nucleic acids, leading to alterations in their structure and function. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl-bis-(2-chloromethylsulfanyl-ethyl)-ammonium chloride
- Dimethyl-bis-(2-bromomethylsulfanyl-ethyl)-ammonium chloride
- Dimethyl-bis-(2-iodomethylsulfanyl-ethyl)-ammonium chloride
Uniqueness
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride is unique due to the presence of trifluoromethylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H14ClF6NS2 |
|---|---|
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
dimethyl-bis[2-(trifluoromethylsulfanyl)ethyl]azanium;chloride |
InChI |
InChI=1S/C8H14F6NS2.ClH/c1-15(2,3-5-16-7(9,10)11)4-6-17-8(12,13)14;/h3-6H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
WHZRLYRBUURBBE-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CCSC(F)(F)F)CCSC(F)(F)F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)


![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)

![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)
![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)






